3-(1-(2-(Cyclopentylthio)acetyl)piperidin-4-yl)imidazolidine-2,4-dione
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Overview
Description
3-(1-(2-(Cyclopentylthio)acetyl)piperidin-4-yl)imidazolidine-2,4-dione is a complex organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a unique structure that combines a piperidine ring, an imidazolidine-2,4-dione core, and a cyclopentylthioacetyl group, making it a subject of interest for researchers exploring new chemical entities with diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(2-(Cyclopentylthio)acetyl)piperidin-4-yl)imidazolidine-2,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through cyclization reactions involving appropriate amines and carbonyl compounds under acidic or basic conditions.
Introduction of the Cyclopentylthioacetyl Group: This step involves the reaction of the piperidine intermediate with cyclopentylthiol and an acylating agent, such as acetyl chloride, under controlled conditions to form the cyclopentylthioacetyl derivative.
Formation of the Imidazolidine-2,4-dione Core: The final step involves the cyclization of the intermediate with urea or a similar reagent to form the imidazolidine-2,4-dione core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-(1-(2-(Cyclopentylthio)acetyl)piperidin-4-yl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the imidazolidine-2,4-dione core, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
Biologically, 3-(1-(2-(Cyclopentylthio)acetyl)piperidin-4-yl)imidazolidine-2,4-dione may exhibit interesting pharmacological properties. It could be investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Medicine
In medicine, this compound could be explored for its potential use in drug development. Its unique structure might offer advantages in terms of bioavailability, specificity, and efficacy in treating various diseases.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its stability and reactivity make it a versatile candidate for various applications.
Mechanism of Action
The mechanism of action of 3-(1-(2-(Cyclopentylthio)acetyl)piperidin-4-yl)imidazolidine-2,4-dione would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved might include inhibition or activation of specific biochemical processes, leading to the desired therapeutic or industrial effect.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like piperidine-4-carboxamide and piperidine-4-carboxylic acid share the piperidine ring structure.
Imidazolidine-2,4-dione Derivatives: Compounds such as hydantoin and its derivatives share the imidazolidine-2,4-dione core.
Uniqueness
What sets 3-(1-(2-(Cyclopentylthio)acetyl)piperidin-4-yl)imidazolidine-2,4-dione apart is the combination of the piperidine ring, the imidazolidine-2,4-dione core, and the cyclopentylthioacetyl group. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-[1-(2-cyclopentylsulfanylacetyl)piperidin-4-yl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3S/c19-13-9-16-15(21)18(13)11-5-7-17(8-6-11)14(20)10-22-12-3-1-2-4-12/h11-12H,1-10H2,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTMIUVHHRFCZEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)N2CCC(CC2)N3C(=O)CNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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